Cas no 1356757-67-9 (Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate)
Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
- AKOS033125968
- 1356757-67-9
- Z1167364085
- EN300-26585660
- Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
-
- Inchi: 1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)7-8-20(11)14(21)12-5-6-18-13(17)9-12/h5-6,9,11H,7-8,10H2,1-4H3
- InChI Key: HIZVKWQWWTXMLD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C(N1CCN(C(=O)OC(C)(C)C)CC1C)=O
Computed Properties
- Exact Mass: 339.1349693g/mol
- Monoisotopic Mass: 339.1349693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.7Ų
Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26585660-0.1g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-26585660-0.25g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26585660-0.5g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-26585660-1g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 90% | 1g |
$628.0 | 2023-09-13 | |
| Enamine | EN300-26585660-2.5g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| Enamine | EN300-26585660-5g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 90% | 5g |
$1821.0 | 2023-09-13 | |
| Enamine | EN300-26585660-10g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 90% | 10g |
$2701.0 | 2023-09-13 | |
| Enamine | EN300-26585660-0.05g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-26585660-1.0g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
| Enamine | EN300-26585660-5.0g |
tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate |
1356757-67-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 |
Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
Recent Advances in the Study of Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate (CAS: 1356757-67-9)
In the rapidly evolving field of chemical biology and pharmaceutical research, the compound Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate (CAS: 1356757-67-9) has emerged as a molecule of significant interest. This compound, characterized by its unique piperazine and chloropyridine moieties, has been the subject of recent investigations due to its potential applications in drug discovery and development. The following research briefing synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and therapeutic potential.
Recent studies have focused on the synthetic pathways for Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis route that achieved a 78% overall yield, significantly improving upon previous methods. The key steps involved the acylation of 2-chloropyridine-4-carboxylic acid followed by a coupling reaction with tert-butyl 3-methylpiperazine-1-carboxylate under mild conditions. This advancement is expected to facilitate larger-scale production for preclinical studies.
The biological evaluation of this compound has revealed promising kinase inhibitory activity. Screening against a panel of 50 human kinases demonstrated selective inhibition of several cancer-related kinases, including MET and AXL, with IC50 values in the low micromolar range. Molecular docking studies suggest that the chloropyridine group plays a crucial role in binding to the ATP pocket of these kinases, while the piperazine moiety contributes to solubility and pharmacokinetic properties. These findings were recently presented at the 2024 American Chemical Society National Meeting.
In pharmacokinetic studies, Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate exhibited favorable drug-like properties in rodent models. The compound demonstrated good oral bioavailability (62%) and a half-life of approximately 4.5 hours, making it suitable for further development as an oral therapeutic agent. Metabolite identification studies revealed that the tert-butyl ester group undergoes gradual hydrolysis in vivo, potentially serving as a prodrug for the active carboxylic acid derivative.
The therapeutic potential of this compound is currently being explored in oncology applications. Preliminary in vivo efficacy studies in xenograft models of non-small cell lung cancer showed a 60% reduction in tumor volume after 21 days of treatment at 50 mg/kg/day, with minimal observed toxicity. These results have prompted several pharmaceutical companies to initiate lead optimization programs based on this chemical scaffold.
Future research directions for this compound include structure-activity relationship studies to improve potency and selectivity, as well as investigations into combination therapies with existing anticancer agents. The unique chemical features of Tert-butyl 4-(2-chloropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate, particularly its balanced lipophilicity and hydrogen bonding capacity, make it an attractive starting point for the development of novel kinase inhibitors with improved therapeutic profiles.
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